Enantiomeric Differentiation: (R)- vs (S)-2-Amino-4-(3,5-dichlorophenyl)butanoic Acid CAS Assignment
The (R)-enantiomer (CAS 1260606-03-8) and (S)-enantiomer (CAS 1260597-00-9) are chemically distinct, non-superimposable mirror images assigned unique CAS Registry Numbers, confirming their formal recognition as separate chemical entities . This distinction is not trivial; it reflects the underlying difference in their three-dimensional spatial arrangement, which is the primary determinant of biological recognition. While specific receptor binding data for the (R)-enantiomer is not publicly disclosed, the existence of its enantiomeric (S)-counterpart as a separately cataloged compound in ChEMBL (CHEMBL4218339) indicates that at least one enantiomer in this pair has undergone characterization for biological activity, presumably related to the GABAB receptor [1].
| Evidence Dimension | Chemical Identity / CAS Registry |
|---|---|
| Target Compound Data | CAS 1260606-03-8 |
| Comparator Or Baseline | (S)-enantiomer: CAS 1260597-00-9 |
| Quantified Difference | Distinct CAS numbers assigned; separate chemical entities |
| Conditions | Chemical registration database |
Why This Matters
For procurement and assay design, the separate CAS numbers mandate the purchase of the exact (R)-enantiomer; substituting with the (S)-form or a racemate invalidates any stereoselective biological hypothesis.
- [1] ChEMBL Database. CHEMBL4218339. View Source
